
7-(Chloromethyl)-3-ethyl-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Chloromethyl)-3-ethyl-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloromethyl group at the 7th position and an ethyl group at the 3rd position of the quinolinone ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)-3-ethyl-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-2(1H)-quinolinone with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product in high purity.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the quinolinone ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinolinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products:
- Substituted quinolinone derivatives with various functional groups.
- Oxidized products with additional oxygen-containing groups.
- Reduced dihydroquinolinone derivatives.
Aplicaciones Científicas De Investigación
7-(Chloromethyl)-3-ethyl-2(1H)-quinolinone has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer. Its derivatives are studied for their pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(Chloromethyl)-3-ethyl-2(1H)-quinolinone involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The quinolinone ring can intercalate into DNA, affecting replication and transcription.
Comparación Con Compuestos Similares
7-(Chloromethyl)-3-methyl-2(1H)-quinolinone: Similar structure but with a methyl group instead of an ethyl group at the 3rd position.
7-(Bromomethyl)-3-ethyl-2(1H)-quinolinone: Similar structure but with a bromomethyl group instead of a chloromethyl group at the 7th position.
3-Ethyl-2(1H)-quinolinone: Lacks the chloromethyl group at the 7th position.
Uniqueness: 7-(Chloromethyl)-3-ethyl-2(1H)-quinolinone is unique due to the presence of both the chloromethyl and ethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H12ClNO |
|---|---|
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
7-(chloromethyl)-3-ethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H12ClNO/c1-2-9-6-10-4-3-8(7-13)5-11(10)14-12(9)15/h3-6H,2,7H2,1H3,(H,14,15) |
Clave InChI |
YXLCCNUZRBKNTQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C(C=C2)CCl)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


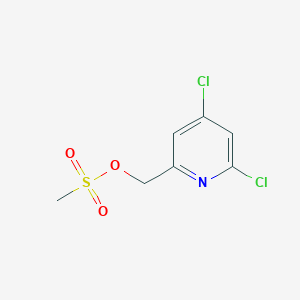
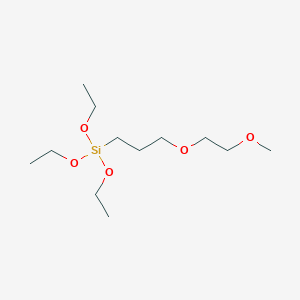
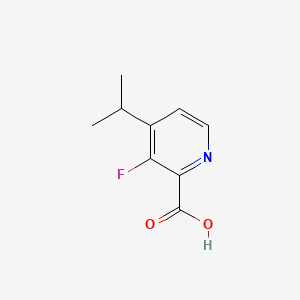
![(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13925887.png)
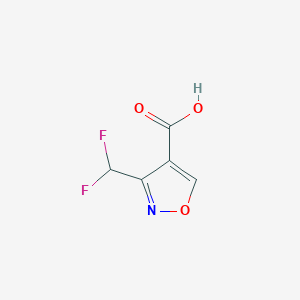
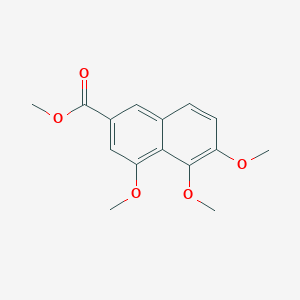
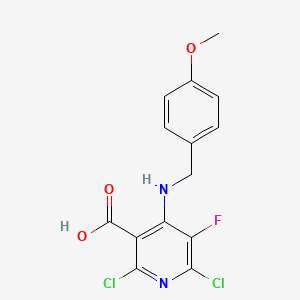
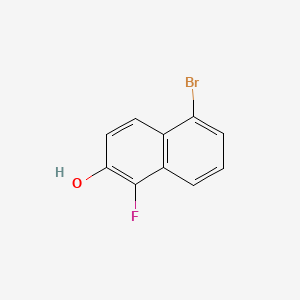

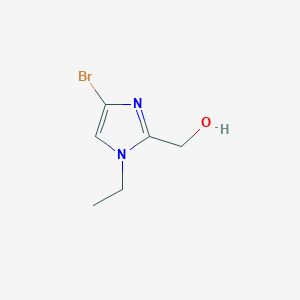

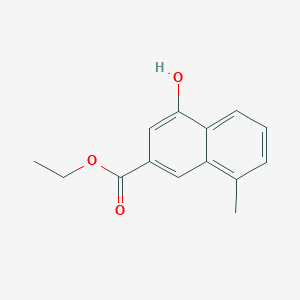
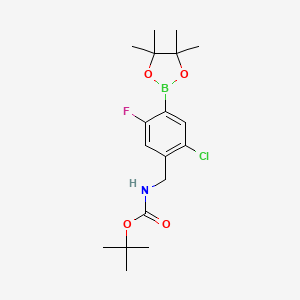
![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)
